Butylmethoxycyclopenten-1-one
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Overview
Description
Butylmethoxycyclopenten-1-one is a chemical compound with the molecular formula C10H14O2 It is a derivative of cyclopentenone, featuring a butyl group and a methoxy group attached to the cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylmethoxycyclopenten-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentenone with butyl and methoxy substituents under specific conditions. For example, the Morita-Baylis-Hillman reaction can be employed, where tributylphosphine or dimethylphenylphosphine catalyzes the reaction of cyclopentenone with formalin to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Butylmethoxycyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Butylmethoxycyclopenten-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of Butylmethoxycyclopenten-1-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by intercalating into DNA, thereby affecting cellular processes such as replication and transcription . Additionally, the compound’s ability to induce apoptosis in cancer cells is attributed to its activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-cyclopenten-1-one: A similar compound with a methoxy group attached to the cyclopentenone ring.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Another derivative of cyclopentenone with hydroxyl and methyl groups.
Uniqueness
Butylmethoxycyclopenten-1-one is unique due to the presence of both butyl and methoxy groups, which confer distinct chemical properties and reactivity compared to other cyclopentenone derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
53690-92-9 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-butyl-4-methoxycyclopent-3-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-8-6-9(11)7-10(8)12-2/h3-7H2,1-2H3 |
InChI Key |
PDNHTHDAWDMUFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(CC(=O)C1)OC |
Origin of Product |
United States |
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